

1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
Cat. No.:	B1339770

[Get Quote](#)

An In-depth Technical Guide on 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Disclaimer: The compound **1-Benzyl-4-(hydroxymethyl)piperidin-4-ol** is not a commercially available substance with a registered CAS number and published experimental data. This guide, therefore, provides a detailed theoretical framework for its synthesis and characterization based on established principles of organic chemistry. The experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. This technical guide focuses on the specific, albeit novel, derivative, **1-Benzyl-4-(hydroxymethyl)piperidin-4-ol**. This molecule incorporates a tertiary alcohol and a primary alcohol on the same carbon of the piperidine ring, a geminal diol-like structure that presents unique synthetic challenges and potential for further chemical derivatization.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the proposed molecular structure, a hypothetical

synthetic pathway, and detailed theoretical experimental protocols.

Molecular Structure and Physicochemical Properties

As of the date of this publication, a CAS number has not been assigned to **1-Benzyl-4-(hydroxymethyl)piperidin-4-ol**.

Molecular Formula: C₁₃H₁₉NO₂

Molecular Weight: 221.30 g/mol

Proposed Structure:

The image you are requesting does not exist or is no longer available.

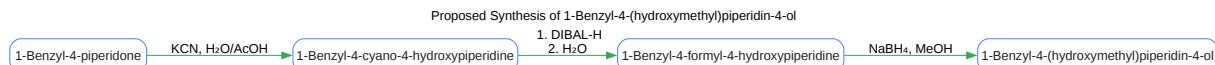
imgur.com

The proposed structure features a piperidine ring N-substituted with a benzyl group. The C4 position of the piperidine ring is substituted with both a hydroxyl group and a hydroxymethyl group.

Physicochemical Data of the Proposed Precursor

All quantitative data for the synthesis of the target compound begins with the starting material, 1-Benzyl-4-piperidone.

Property	Value	Reference(s)
CAS Number	3612-20-2	[1]
Molecular Formula	C ₁₂ H ₁₅ NO	[1]
Molecular Weight	189.26 g/mol	[1]
Appearance	Light yellow oily liquid	[1]
Boiling Point	127-128 °C at 2 mmHg	[2]
Density	~1.06 g/cm ³	
Refractive Index	~1.549	


Proposed Synthetic Pathway

A plausible and efficient synthetic route to **1-Benzyl-4-(hydroxymethyl)piperidin-4-ol** would start from the commercially available 1-Benzyl-4-piperidone. The key transformation is the addition of a one-carbon nucleophile to the ketone, which can then be converted to the hydroxymethyl group. A cyanohydrin formation followed by reduction is a well-established method for achieving this transformation.

The proposed two-step synthesis is as follows:

- Step 1: Cyanohydrin Formation. Reaction of 1-Benzyl-4-piperidone with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form the intermediate 1-benzyl-4-cyano-4-hydroxypiperidine.
- Step 2: Reduction of the Nitrile. The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine, which is subsequently converted to a hydroxyl group. A more direct approach is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. However, a direct reduction of the nitrile to the primary alcohol is also feasible with certain reducing agents. For this guide, we will outline a robust method involving the reduction to an aldehyde and subsequent reduction to the alcohol.

Visualization of the Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Benzyl-4-hydroxypiperidine 96 4727-72-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Benzyl-4-(hydroxymethyl)piperidin-4-ol CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339770#1-benzyl-4-hydroxymethyl-piperidin-4-ol-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com